
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of N-acylanthranilic acid with appropriate reagents. One common method includes the use of phosphorous oxychloride to facilitate the formation of the quinazoline ring . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the quinazoline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the quinazoline ring .
Aplicaciones Científicas De Investigación
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents for various diseases, including cancer and bacterial infections.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mecanismo De Acción
The mechanism of action of Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the biological target involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethyl-4-methyl-quinazoline: This compound is structurally similar and shares some chemical properties with Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate.
Chloromethyl methyl ether: Although not a quinazoline derivative, it shares the chloromethyl functional group and can undergo similar substitution reactions.
Uniqueness
This compound is unique due to its specific quinazoline structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9ClN2O3 |
|---|---|
Peso molecular |
252.65 g/mol |
Nombre IUPAC |
methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-8-7(4-6)10(15)14-9(5-12)13-8/h2-4H,5H2,1H3,(H,13,14,15) |
Clave InChI |
XFVGYXHBLNISRL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)N=C(NC2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


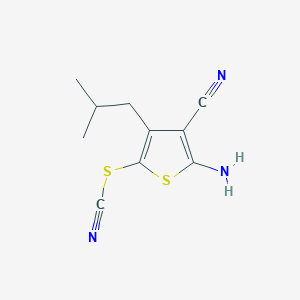
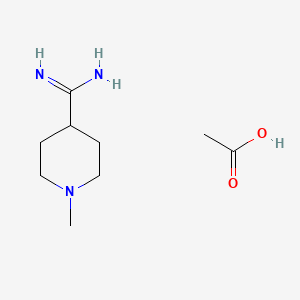
![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
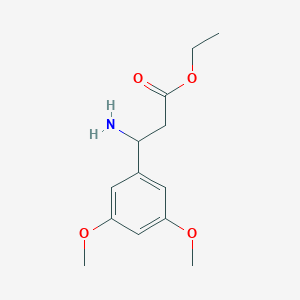
![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)


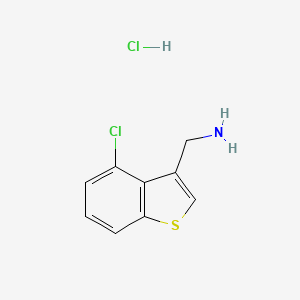
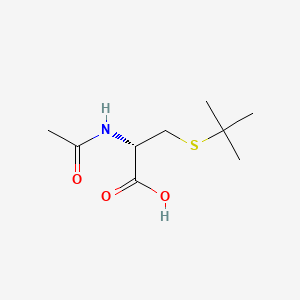

![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)
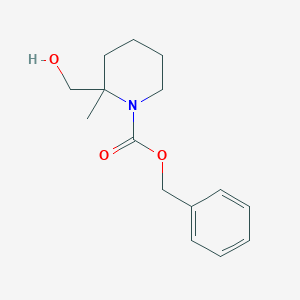
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
